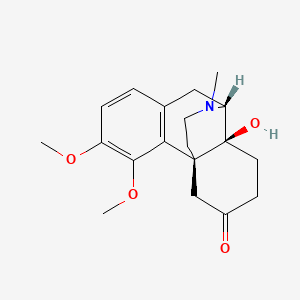
3,4-Dimethoxy-14-hydroxy-N-methyl-6-oxomorphinan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethoxy-14-hydroxy-N-methyl-6-oxomorphinan is a complex organic compound belonging to the morphinan class. This compound is characterized by its unique structure, which includes methoxy groups at the 3 and 4 positions, a hydroxyl group at the 14 position, and an oxo group at the 6 position. It is a derivative of morphine and has significant implications in medicinal chemistry, particularly in the development of opioid antagonists .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-14-hydroxy-N-methyl-6-oxomorphinan typically involves multiple steps, starting from simpler morphinan derivatives. One of the key steps in its synthesis is the selective N-demethylation of a 14-hydroxymorphinan precursor. This process can be achieved through various methods, including the use of hazardous chemicals like cyanogen bromide or chloroformates. recent advancements have introduced more sustainable and mild procedures, such as anodic oxidation of the tertiary amine .
Industrial Production Methods
Industrial production of this compound often relies on large-scale chemical synthesis, utilizing the most efficient and cost-effective methods available. The use of electrochemical N-demethylation has been highlighted as a promising approach due to its reagent- and catalyst-free nature, which reduces the environmental impact and production costs .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethoxy-14-hydroxy-N-methyl-6-oxomorphinan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxo group at the 6 position.
Substitution: Methoxy groups at the 3 and 4 positions can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often require catalysts and specific conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more hydroxylated derivatives, while reduction can yield compounds with altered functional groups at the 6 position .
Applications De Recherche Scientifique
3,4-Dimethoxy-14-hydroxy-N-methyl-6-oxomorphinan has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various opioid antagonists.
Biology: The compound is studied for its interactions with biological receptors and its potential therapeutic effects.
Medicine: It plays a crucial role in the development of drugs for pain management and addiction treatment.
Industry: The compound’s derivatives are used in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 3,4-Dimethoxy-14-hydroxy-N-methyl-6-oxomorphinan involves its interaction with opioid receptors in the brain and nervous system. The compound acts as an antagonist, blocking the effects of opioid agonists and preventing the activation of these receptors. This action is mediated through the binding of the compound to the receptor sites, inhibiting the signaling pathways involved in pain perception and addiction .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxy-17-methylmorphinan-6,14-diol: This compound shares a similar structure but has additional hydroxyl groups at the 6 and 14 positions.
Uniqueness
3,4-Dimethoxy-14-hydroxy-N-methyl-6-oxomorphinan is unique due to its specific substitution pattern and its role as an opioid antagonist. Its ability to selectively block opioid receptors makes it a valuable compound in medicinal chemistry and drug development .
Propriétés
Numéro CAS |
5140-32-9 |
|---|---|
Formule moléculaire |
C19H25NO4 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
(1R,9R,10S)-10-hydroxy-3,4-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one |
InChI |
InChI=1S/C19H25NO4/c1-20-9-8-18-11-13(21)6-7-19(18,22)15(20)10-12-4-5-14(23-2)17(24-3)16(12)18/h4-5,15,22H,6-11H2,1-3H3/t15-,18-,19-/m1/s1 |
Clé InChI |
VCBKOGTZQNFBOT-ATZDWAIDSA-N |
SMILES isomérique |
CN1CC[C@]23CC(=O)CC[C@]2([C@H]1CC4=C3C(=C(C=C4)OC)OC)O |
SMILES canonique |
CN1CCC23CC(=O)CCC2(C1CC4=C3C(=C(C=C4)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



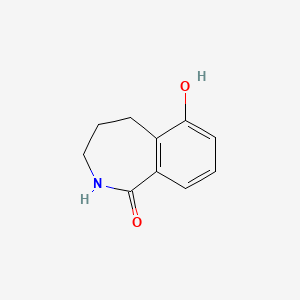
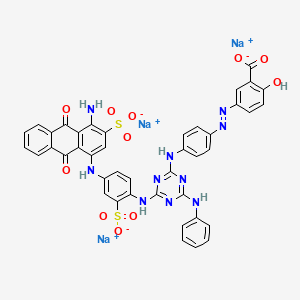
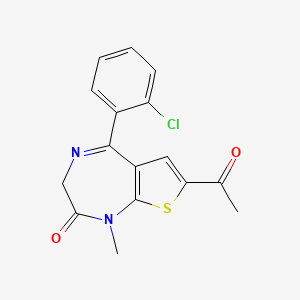
![4,4,5,5-Tetramethyl-2-[2-(4-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13414492.png)
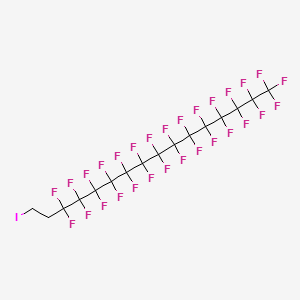
![1-[4-(Tert-butyldimethylsilyloxy)-3-chlorophenyl]-2-chloro-4,4,4-trifluoro-1,3-butanedione](/img/structure/B13414496.png)
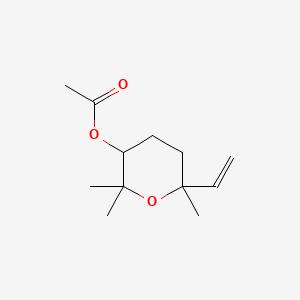

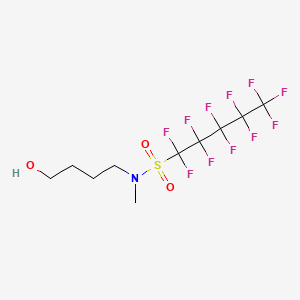
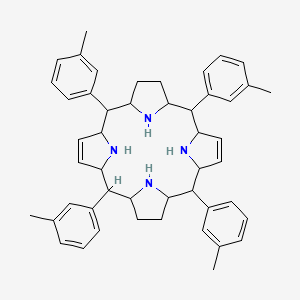
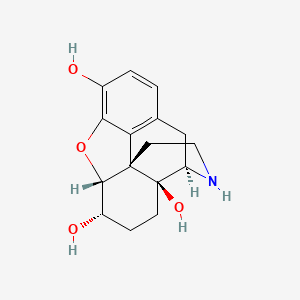
![2-[1-(3-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13414531.png)

